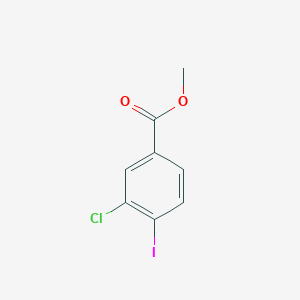

Methyl 3-Chloro-4-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-Chloro-4-iodobenzoate” is an organic compound . It is similar to “Methyl 4-iodobenzoate”, which is the methyl ester of 4-iodobenzoic acid .

Molecular Structure Analysis

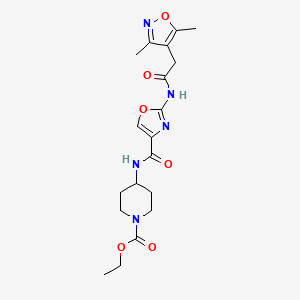

“this compound” contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.49 . It is a solid at room temperature .科学的研究の応用

Organic Synthesis and Catalysis

Methyl 3-Chloro-4-iodobenzoate serves as a key intermediate in organic synthesis, enabling the formation of complex molecules through reactions such as oxidative dearomatization and halogenation. For instance, treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leads to regioselective dearomatizing phenylation into cyclohexa-2,4-dienone derivatives, showcasing the compound's role in introducing iodine and chlorine substituents to aromatic rings (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). Similarly, the iodobenzene-catalyzed alpha-oxidation of ketones illustrates the utility of iodinated intermediates in synthesizing alpha-acetoxy ketones, with this compound potentially serving as a precursor or analogue (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Environmental Chemistry

In environmental chemistry, studies on iodinated disinfection byproducts (I-DBPs) in cooking with chlor(am)inated tap water and iodized table salt reveal the formation of compounds like 3-iodo-4-hydroxybenzoic acid, which are structurally related to this compound. These findings underscore the relevance of such iodinated aromatic compounds in understanding the generation and toxicity of I-DBPs in water systems (Pan, Zhang, & Li, 2016).

Material Science

In material science, the synthesis of novel compounds and materials often involves the use of halogenated intermediates like this compound. For example, the preparation of multimodality agents for tumor imaging and photodynamic therapy involves the synthesis of compounds with iodobenzene units, indicating the potential use of this compound in developing advanced diagnostic and therapeutic agents (Pandey, Gryshuk, Sajjad, Zheng, Chen, Abouzeid, Morgan, Charamisinau, Nabi, Oseroff, & Pandey, 2005).

Safety and Hazards

“Methyl 3-Chloro-4-iodobenzoate” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

作用機序

Target of Action

Methyl 3-Chloro-4-iodobenzoate is a chemical compound with the formula C8H6ClIO2 Similar compounds, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, Methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Biochemical Pathways

The compound’s potential to participate in coupling reactions suggests it could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds .

Result of Action

The compound’s potential to participate in coupling reactions could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

特性

IUPAC Name |

methyl 3-chloro-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEIQPMWJLDXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)